molecular formula C6H4N2O2S B2588997 1H-thieno[3,2-c]pyrazole-5-carboxylic acid CAS No. 1313726-01-0

1H-thieno[3,2-c]pyrazole-5-carboxylic acid

Cat. No. B2588997
CAS RN: 1313726-01-0
M. Wt: 168.17
InChI Key: VZMXFSCEGDLKRG-UHFFFAOYSA-N
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Description

1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has an average mass of 168.173 Da and a monoisotopic mass of 167.999344 Da .


Molecular Structure Analysis

The molecular structure of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid consists of a pyrazole ring fused with a thiophene ring . The exact 3D structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a yellow to brown solid . Its exact physical and chemical properties, such as melting point, solubility, and stability, may be found in specialized chemical databases or literature.

Scientific Research Applications

Antimicrobial Activities

1H-thieno[3,2-c]pyrazole-5-carboxylic acid derivatives have been explored for their antimicrobial properties. Research has demonstrated the effectiveness of these derivatives against various microorganisms, including fungi and bacteria. The synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives has shown moderate to high antimicrobial activity against organisms such as Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Aly, 2016).

Synthesis of Heterocyclic Compounds

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which have potential applications in different fields of chemistry and pharmacology. For instance, its derivative has been used to synthesize (thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, showcasing the versatility of this chemical in creating a range of biologically active compounds (Patil et al., 2014).

Functionalization and Theoretical Studies

1H-thieno[3,2-c]pyrazole-5-carboxylic acid and its derivatives have been the subject of experimental and theoretical studies to understand their reaction mechanisms and potential applications in synthesis. For example, the functionalization reactions of 1H-pyrazole-3-carboxylic acid have been examined, providing insights into the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Yıldırım et al., 2005).

Application in Organic Synthesis

The derivatives of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid have been utilized in organic synthesis, demonstrating their role in constructing complex molecular structures. This includes the synthesis of novel oxadiazole, pyrazole, and pyrimidine bearing thienopyrazole moiety, highlighting its application in the development of diverse organic compounds with potential biological activities (Sophy & Abdel Reheim, 2020).

Synthesis of Novel Coordination Complexes

Research has also delved into the use of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid derivatives in the synthesis of novel coordination complexes. These complexes have potential applications in fields such as catalysis and material science, contributing to the understanding of metal-ligand interactions in coordination chemistry (Radi et al., 2015).

properties

IUPAC Name

1H-thieno[3,2-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)2-7-8-3/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMXFSCEGDLKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-thieno[3,2-c]pyrazole-5-carboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate (F-5) (4.2 g, 18.7 mmol) in MeOH (50 mL) was added a solution of LiOH.H2O (3.1 g, 74.8 mmol) in water (5 mL). The reaction mixture was stirred at room temperature overnight. Then 1N HCl was added to adjust to pH to ˜5, the resulting precipitate was collected and dried to afford the title compound.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate (F-5) (4.9 g, 21.8 mmol) in MeOH (15 mL) was added an aqueous KOH solution (6 N, 10 mL). The reaction mixture was stirred at room temperature for 2 h, and then concentrated in vacuo. Aqueous HCl (6 N) was added to adjust pH to 5-6. The precipitates were collected by filtration to afford the title compound (3.0 g).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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